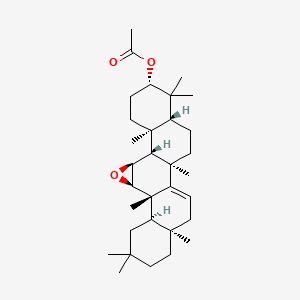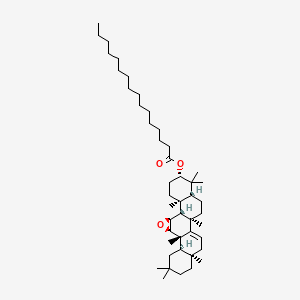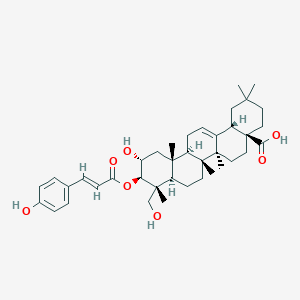
MAM2201 N-pentanoic acid metabolite-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAM2201 N-pentanoic acid metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of MAM2201 N-pentanoic acid metabolite by GC- or LC-mass spectrometry. MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. MAM2201 N-pentanoic acid metabolite is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Wissenschaftliche Forschungsanwendungen
1. Forensic Toxicology and Impaired Driving Cases
- Study on Synthetic Cannabinoid Metabolites in Urine: A study conducted in Washington, DC, focused on the prevalence of synthetic cannabinoid metabolites in individuals suspected of driving impaired. The research utilized liquid chromatography tandem mass spectrometry to screen urine samples for metabolites, including MAM2201 N-pentanoic acid, among others (Davies et al., 2016).
2. Metabolic Characterization and Drug-Drug Interactions
- Metabolic Characterization using Human Liver Microsomes: A study highlighted the importance of characterizing the metabolic pathways of MAM2201 for predicting pharmacokinetics and potential toxicity, as well as avoiding toxic drug-drug interactions. This was achieved using liquid chromatography-Orbitrap mass spectrometry following human liver microsomal incubations (Kong et al., 2017).
3. Advanced Analytical Techniques for Detection
- Analytical Techniques for Detection in Urine: Another study employed advanced techniques like ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) for determining synthetic cannabinoids and metabolites in urine. This included metabolites like MAM2201 N-pentanoic acid (Berg et al., 2016).
Eigenschaften
Produktname |
MAM2201 N-pentanoic acid metabolite-d5 |
|---|---|
Molekularformel |
C25H18D5NO3 |
Molekulargewicht |
390.5 |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)/i4D,5D,10D,11D,16D |
InChI-Schlüssel |
CXHVTSVFMMQERU-CGSQFYLRSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(C)C=C1)C3=C([2H])N(CCCCC(O)=O)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonyme |
JWH 122 N-pentanoic acid metabolite-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)






